2,4,6-Triisopropylbenzonitrile
Description
2,4,6-Triisopropylbenzonitrile is a benzonitrile derivative featuring three isopropyl groups at the 2, 4, and 6 positions of the benzene ring. This sterically hindered aromatic nitrile is characterized by its bulky substituents, which significantly influence its physicochemical properties and reactivity. The compound is primarily utilized in organic synthesis as a ligand or catalyst due to its ability to modulate reaction environments through steric and electronic effects . Its applications extend to pharmaceutical intermediates and specialty chemical production, where its stability under harsh conditions (e.g., strong bases or nucleophiles) is advantageous.
Properties
Molecular Formula |
C16H23N |
|---|---|
Molecular Weight |
229.36 g/mol |
IUPAC Name |
2,4,6-tri(propan-2-yl)benzonitrile |
InChI |
InChI=1S/C16H23N/c1-10(2)13-7-14(11(3)4)16(9-17)15(8-13)12(5)6/h7-8,10-12H,1-6H3 |
InChI Key |
PIEUKNZBODJFIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C#N)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triisopropylbenzonitrile typically involves the alkylation of benzonitrile with isopropyl halides in the presence of a strong base. One common method includes the use of potassium tert-butoxide as a base and isopropyl bromide as the alkylating agent. The reaction is carried out under reflux conditions to ensure complete substitution at the 2, 4, and 6 positions of the benzene ring .
Industrial Production Methods: On an industrial scale, the production of 2,4,6-Triisopropylbenzonitrile may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Triisopropylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,4,6-triisopropylbenzoic acid.
Reduction: Formation of 2,4,6-triisopropylbenzylamine.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
2,4,6-Triisopropylbenzonitrile has found applications in several scientific research areas:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 2,4,6-Triisopropylbenzonitrile exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. Additionally, the bulky isopropyl groups can affect the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2,4,6-Triisopropylbenzonitrile can be contextualized by comparing it with related benzonitrile derivatives and analogs. Key compounds for comparison include 2,4,6-Trimethoxy benzonitrile and 2,4,6-Triisopropyl benzoic acid , both listed in industrial chemical catalogs .
Structural and Functional Group Differences
- 2,4,6-Triisopropylbenzonitrile : Features a nitrile (–C≡N) group and three electron-donating isopropyl substituents. The bulky isopropyl groups induce steric hindrance, reducing electrophilic substitution reactivity but enhancing stability.
- 2,4,6-Trimethoxy benzonitrile : Contains methoxy (–OCH₃) groups instead of isopropyls. Methoxy substituents are less sterically demanding but strongly electron-donating, directing electrophilic reactions to the para position relative to the nitrile group.
- 2,4,6-Triisopropyl benzoic acid : Replaces the nitrile with a carboxylic acid (–COOH), introducing hydrogen-bonding capacity and acidity (pKa ~4.2). The isopropyl groups retain steric bulk but alter solubility and reactivity compared to the nitrile analog.
Physicochemical Properties (General Trends)
| Property | 2,4,6-Triisopropylbenzonitrile | 2,4,6-Trimethoxy benzonitrile | 2,4,6-Triisopropyl benzoic acid |
|---|---|---|---|
| Molecular Formula | C₁₆H₂₁N | C₁₀H₉NO₃ | C₁₆H₂₂O₂ |
| Functional Group | Nitrile | Nitrile | Carboxylic Acid |
| Substituent Effects | Steric hindrance | Electron-donating | Steric + acidic |
| Solubility | Low polarity; organic solvents | Moderate polarity; polar aprotic solvents | High polarity; aqueous bases |
| Reactivity | Resists nucleophilic attack | Electrophilic substitution | Acid-catalyzed reactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
